molecular formula C37H47N5O2 B1193741 T3-CLK-N

T3-CLK-N

Cat. No.: B1193741
M. Wt: 593.816
InChI Key: BNTGVINQADRYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of CLK Protein Kinases and Their Functional Significance

CDC-like kinases (CLKs) are a family of dual-specificity protein kinases that phosphorylate serine/threonine and tyrosine residues. These kinases are integral to fundamental cellular processes, with their functional significance primarily rooted in the regulation of gene expression.

Regulation of Pre-mRNA Splicing by CLKs

A primary function of CLKs is their involvement in the regulation of pre-mRNA splicing nih.gov. CLKs achieve this by phosphorylating serine-arginine (SR) rich proteins, which are a class of essential splicing factors. The phosphorylation status of SR proteins dictates their localization, interaction with other splicing components, and ultimately, their activity in spliceosome assembly and alternative splicing events nih.gov. For instance, the CLK inhibitor T3-CLK has been shown to modulate CLK-responsive alternative splicing events, leading to reduced exon recognition and increased levels of conjoined gene transcripts in certain cell lines .

Involvement of CLKs in Diverse Cellular Processes

Beyond their well-established role in pre-mRNA splicing, CLKs participate in a wide array of other crucial cellular processes. These include, but are not limited to, cell cycle progression, angiogenesis, and the broader regulation of gene expression . For example, T3-CLK has been observed to reduce the expression of vascular endothelial growth factor receptor 2 (VEGFR2) in human umbilical vein endothelial cells (HUVECs) and inhibit VEGF-induced sprouting and migration in HUVEC spheroids .

Aberrant CLK Activity in Pathological Conditions

Dysregulated or aberrant activity of CLK protein kinases has been implicated in the pathogenesis of various human diseases, most notably cancer . Given their central role in processes like alternative splicing, which can lead to the production of oncogenic or tumor-suppressive protein isoforms, CLKs represent attractive targets for therapeutic intervention . Small-molecule splicing modulators, including CLK inhibitors, have garnered significant attention as a novel class of potential cancer therapeutics .

The Role of Small Molecule Chemical Probes in Kinase Research

Small molecule chemical probes are indispensable tools in chemical biology, offering a means to selectively modulate protein function and dissect complex biological pathways.

Advancement of Chemical Biology Through Selective Modulators

Selective small molecule modulators have significantly advanced the field of chemical biology by enabling researchers to investigate the precise roles of individual kinases within intricate signaling networks . These compounds allow for the acute and reversible perturbation of protein function, providing insights that genetic approaches may not readily offer. The development of potent and selective inhibitors, such as T3-CLK (also known as CLK-IN-T3), has been crucial for studying CLK function. T3-CLK is a potent and selective pan-CLK inhibitor, demonstrating inhibitory activity against CLK1, CLK2, and CLK3 with IC50 values of 0.67 nM, 15 nM, and 110 nM, respectively . It exhibits selectivity over other dual-specificity kinases like DYRK1A and DYRK1B .

Table 1: Inhibitory Potency of T3-CLK Against CLK Isoforms and Related Kinases

Kinase TargetIC50 Value (nM)
CLK10.67
CLK215
CLK3110
DYRK1A260
DYRK1B230

Importance of Well-Characterized Inhibitors and Negative Controls

The utility of chemical probes in research hinges on their rigorous characterization, encompassing their potency, selectivity, cell permeability, and stability . Crucially, the development and use of well-characterized negative control compounds are as vital as the active inhibitors themselves. T3-CLK-N serves as a prime example of such a negative control for the CLK inhibitor T3-CLK .

Table 2: Key Characteristics of T3-CLK and this compound

CompoundRole in ResearchMolecular FormulaMolecular Weight ( g/mol )CAS NumberPubChem CID
T3-CLKPan-CLK InhibitorC28H30N6O2482.58 2109805-56-1 132585205
This compoundNegative ControlC37H47N5O2593.80N/A Not available

Essentiality of Negative Control Compounds in Experimental Validation

In chemical biology and drug discovery, the inclusion of negative control compounds is fundamental for the reliable interpretation of experimental results. These compounds are critical for establishing the true impact of a chemical probe, such as T3-CLK, on a biological system. This compound, as a negative control for T3-CLK, is a close chemical analog that is designed to be inactive against the target CLK proteins. Its primary utility lies in differentiating specific, on-target effects from any non-specific or off-target activities that might arise from the compound's chemical structure or cellular interactions.

Table 2: Key Chemical Properties of this compound

PropertyValue
Chemical NameN-(6-(3,5-Di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide
Empirical FormulaC37H47N5O2
Molecular Weight593.80 g/mol
AppearanceWhite to beige powder
Solubility (DMSO)2 mg/mL (clear)

Establishing Specificity of Compound-Target Interactions

A primary role of negative control compounds like this compound is to confirm the specificity of observed biological effects to the intended compound-target interaction. When a chemical probe, such as T3-CLK, elicits a particular phenotype, it is crucial to ascertain that this effect is indeed due to its specific inhibition of CLK enzymes and not a consequence of its general chemical properties or interaction with unintended targets.

This compound is meticulously designed to be structurally similar to T3-CLK, yet it lacks the ability to inhibit the CLK family of kinases. By comparing the cellular responses observed with T3-CLK to those observed with this compound, researchers can confidently attribute the phenotype to CLK inhibition if it is present with T3-CLK but absent or significantly diminished with this compound. This comparative analysis is a cornerstone of target validation in chemical biology, ensuring that the observed biological outcome is a direct consequence of modulating the specific protein of interest.

Differentiating On-Target from Off-Target Effects

The development of kinase inhibitors is frequently complicated by the challenge of off-target effects, where a compound may interact with and modulate proteins other than its intended target. Such promiscuity can lead to misleading interpretations of experimental data, as an observed phenotype might be driven by the inhibition of an unknown off-target rather than the primary target.

Mitigating Non-Specific Cellular Responses

Beyond specific off-target protein interactions, chemical compounds can induce various non-specific cellular responses, such as general cytotoxicity, metabolic perturbations, or non-specific binding to cellular components. These non-specific effects can confound experimental results, making it difficult to ascertain the true biological impact of a targeted inhibitor.

This compound helps to mitigate the impact of these non-specific responses by providing a baseline for comparison. As a chemically similar but biologically inactive analog, this compound is expected to induce similar non-specific effects as T3-CLK, if such effects are solely dependent on the compound's general chemical properties rather than its specific kinase inhibitory activity. For instance, if both T3-CLK and this compound cause a similar level of cellular stress or non-specific protein aggregation, researchers can account for these background effects. This allows for a more accurate assessment of the specific biological changes attributable to CLK inhibition by T3-CLK, thereby enhancing the reliability and validity of the experimental findings.

Properties

Molecular Formula

C37H47N5O2

Molecular Weight

593.816

IUPAC Name

N-(6-(3,5-Di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide

InChI

InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43)

InChI Key

BNTGVINQADRYBE-UHFFFAOYSA-N

SMILES

O=C(NC1=CN2C=C(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3)C=CC2=N1)C4=CC=C(C(C)(C)C(N5CCN(C)CC5)=O)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T3-CLK-N

Origin of Product

United States

Structural and Design Principles of T3 Clk N As a Negative Control for Clk Inhibition

Chemical Identity and Structural Features of T3-CLK-N

This compound is specifically engineered to lack the inhibitory activity observed in its parent compound, T3-CLK, making it an invaluable tool for validating the specificity of CLK inhibition in research settings.

The formal name for this compound is N-(6-(3,5-Di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide. It is also commonly referred to by its synonym, T3N.

This compound possesses the molecular formula C₃₇H₄₇N₅O₂. Its molecular weight is approximately 593.80 g/mol . The structural representation can be conveyed through its SMILES code: O=C(NC1=CN2C=C(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3)C=CC2=N1)C4=CC=C(C(C)(C)C(N5CCN(C)CC5)=O)C=C4. The InChI Key for this compound is BNTGVINQADRYBE-UHFFFAOYSA-N.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Formal NameN-(6-(3,5-Di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide
SynonymsT3N
Molecular FormulaC₃₇H₄₇N₅O₂
Molecular Weight593.80 g/mol
SMILES CodeO=C(NC1=CN2C=C(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3)C=CC2=N1)C4=CC=C(C(C)(C)C(N5CCN(C)CC5)=O)C=C4
InChI KeyBNTGVINQADRYBE-UHFFFAOYSA-N

Formal Name and Synonyms of this compound

Comparative Structural Analysis with T3-CLK (CLK-IN-T3)

This compound was developed in collaboration with Takeda 3 as a negative control for the active CLK inhibitor, T3-CLK. A direct comparison of their chemical structures reveals the basis for this compound's intended inactivity.

The active inhibitor, T3-CLK (also known as CLK-IN-T3), has the formal name 4-[1,1-dimethyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[6-(4-pyridinyl)imidazo[1,2-a]pyridin-2-yl]-benzamide and a molecular formula of C₂₈H₃₀N₆O₂. caymanchem.com Its molecular weight is approximately 482.58 g/mol . caymanchem.comprobechem.comnih.govmedchemexpress.com

The pivotal structural difference between this compound and T3-CLK lies in the substituent at the 6-position of the imidazo[1,2-a]pyridine (B132010) core. In the active compound, T3-CLK, this position is occupied by a pyridin-4-yl group. caymanchem.com In contrast, this compound features a significantly bulkier 3,5-di-tert-butylphenyl group at the analogous position. This modification is the primary distinguishing feature between the active inhibitor and its negative control.

Table 2: Structural Comparison of this compound and T3-CLK

FeatureThis compoundT3-CLK (CLK-IN-T3)Source
Molecular FormulaC₃₇H₄₇N₅O₂C₂₈H₃₀N₆O₂ caymanchem.com
Molecular Weight (approx.)593.80 g/mol 482.58 g/mol caymanchem.com
Key Substituent on Imidazo[1,2-a]pyridine3,5-Di-tert-butylphenyl groupPyridin-4-yl group caymanchem.com
Biological ActivityNegative control, biologically inactivePotent and selective pan-CLK inhibitor (IC₅₀ values: CLK1 0.67 nM, CLK2 15 nM, CLK3 110 nM) probechem.commedchemexpress.comglpbio.commdpi.com

Identification of Key Structural Variations Between this compound and T3-CLK

Theoretical Basis for the Lack of Biological Activity of this compound

The lack of biological activity of this compound stems directly from the rational design principles employed during its synthesis. CLK inhibitors, such as T3-CLK, function by binding to the ATP-binding pocket of the kinase, thereby preventing ATP from binding and subsequently inhibiting the phosphorylation of downstream substrates like SR proteins. nih.gov

The replacement of the pyridin-4-yl moiety in T3-CLK with the significantly larger and more sterically demanding 3,5-di-tert-butylphenyl group in this compound is theorized to impede its ability to achieve the precise fit and critical interactions within the CLK active site that are essential for inhibition. discngine.com This steric clash or unfavorable interaction prevents this compound from forming the stable, high-affinity complex with the CLK enzyme that is characteristic of an active inhibitor. Consequently, this compound cannot effectively block ATP binding or interfere with the catalytic activity of CLK enzymes. nih.gov

In experimental contexts, the use of this compound as a negative control allows researchers to validate that observed cellular phenomena, such as dose-dependent reduction in exon recognition or changes in transcriptome splicing, are indeed specific to CLK inhibition by T3-CLK and not merely a result of the compound's presence or non-specific interactions within the cellular environment. probechem.comthesgc.org For instance, while active CLK inhibitors like T3-CLK induce changes in SR protein phosphorylation, negative controls such as MU140 (a negative control for another CLK probe, MU1210) have been shown to have no effect on SRSF-phosphorylation, reinforcing the principle that these controls lack the specific biological activity of their active counterparts. thesgc.org

Implications of Structural Modifications on Target Binding Affinity

The structural modifications incorporated into this compound are directly responsible for its inability to bind effectively to CLK targets, thereby resulting in a negligible or absent binding affinity. In the context of chemical probes and drug discovery, negative controls are intentionally designed to lack the specific molecular interactions that enable their active counterparts to bind to and modulate target proteins.

For active CLK inhibitors like T3-CLK, their potency stems from specific interactions within the enzyme's active site, including hydrogen bonding with the hinge region and interactions with other sub-pockets such. For instance, the DFG-1 residue, located N-terminal to the DFG motif in the kinase active site, is known to be critical for inhibitor selectivity and binding modes in CLK family kinases acs.orgsci-hub.se. While CLK1, CLK2, and CLK4 typically possess a valine at this DFG-1 position, CLK3 features an alanine, influencing inhibitor binding acs.orgsci-hub.se. Active inhibitors are designed to exploit these structural nuances for effective binding.

Conversely, the structural alterations in this compound are engineered to disrupt these crucial binding interactions. This could involve changes in key functional groups necessary for hydrogen bonding, modifications that introduce steric hindrance preventing proper fitting into the active site, or alterations that abolish critical hydrophobic or electrostatic interactions. Consequently, this compound is unable to establish the high-affinity contacts required for potent CLK inhibition, distinguishing its behavior from that of T3-CLK.

Absence of Predicted Interactions with CLK Active Sites

The design of this compound ensures the absence of predicted interactions with the critical active sites of CLK enzymes. The active site of CLK kinases, like other protein kinases, typically consists of an ATP binding pocket and a conserved hinge region, which are crucial for catalytic activity and inhibitor binding nih.gov. Potent CLK inhibitors are characterized by their ability to form specific interactions within these regions.

As a negative control, this compound is engineered such that its chemical structure does not facilitate these specific interactions. This means that this compound is not expected to engage with the conserved ATP binding site, the hinge region, or other key residues (such as the DFG-1 residue) within the CLK active site in a manner that would lead to inhibition acs.orgsci-hub.senih.gov. The lack of such interactions is fundamental to its role, as it ensures that any biological effects observed in experiments using T3-CLK can be confidently attributed to its specific CLK inhibitory activity, rather than non-specific cellular responses. For example, similar negative controls for other CLK inhibitors, such as MU140 (for MU1210), have been shown to have no effect on CLK-dependent processes like SRSF-phosphorylation, unlike their active counterparts thesgc.org. This principle extends to this compound, signifying its inertness towards CLK enzymatic function.

The deliberate structural modifications in this compound therefore render it incapable of forming the necessary molecular contacts to perturb CLK function, making it an indispensable tool for validating the specificity of CLK inhibition in research studies.

Methodological Applications of T3 Clk N in in Vitro Research Studies

Validation of CLK Inhibitor Specificity in Biochemical Assays

In biochemical assays, T3-CLK-N is instrumental in confirming the specific inhibitory action of T3-CLK against CLK enzymes. Its inclusion in experimental designs allows researchers to differentiate between specific, target-mediated effects and non-specific interactions that might occur with a highly concentrated active compound.

Use of this compound to Demonstrate Specificity in Kinase Assays (e.g., IC50 determination for T3-CLK vs. This compound)

T3-CLK is a well-characterized pan-inhibitor of CDC-like kinases, exhibiting potent inhibitory activity against CLK1, CLK2, and CLK3 with nanomolar half-maximal inhibitory concentration (IC50) values biorxiv.orgplos.org. For instance, its IC50 values are reported as 0.67 nM for CLK1, 15 nM for CLK2, and 110 nM for CLK3 in biochemical assays biorxiv.org. In contrast, this compound, as an inactive analog, demonstrates significantly attenuated or negligible inhibitory activity against these kinases . This stark difference in potency is crucial for validating the specificity of T3-CLK. By comparing the IC50 of T3-CLK to the substantially higher (or immeasurable) IC50 of this compound, researchers can confidently assert that the observed inhibition is a direct result of T3-CLK's interaction with the CLK active site, rather than a general cytotoxic or non-specific effect of the compound scaffold.

The following table illustrates the expected comparative IC50 values, highlighting the role of this compound in demonstrating specificity:

CompoundCLK1 IC50 (nM)CLK2 IC50 (nM)CLK3 IC50 (nM)
T3-CLK0.67 15 110
This compound>67 >1500 >11000

Note: The IC50 values for this compound are extrapolated based on the reported "100 times less potent" characteristic of the control compound compared to T3-CLK .

Baseline Control in High-Throughput Kinase Selectivity Profiling

High-throughput kinase selectivity profiling is essential to assess the off-target activity of a CLK inhibitor across a broad panel of kinases. T3-CLK has demonstrated selectivity over a panel of 62 to 71 kinases, showing minimal inhibition beyond the CMGC family, including dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B mdpi.comnih.gov. In such profiling studies, this compound serves as a critical baseline control. By including this compound in the screening panel, researchers can establish a background level of non-specific binding or assay interference. If T3-CLK exhibits specific inhibition against CLKs with limited off-target activity, this compound is expected to show no significant activity across the entire kinase panel . This confirms that any observed off-target interactions with the active T3-CLK are true, albeit minor, effects of the compound, and not artifacts of the assay system or non-specific compound properties.

Application in Cellular Assays to Confirm CLK-Dependent Phenotypes

Beyond biochemical validation, this compound is indispensable in cellular assays to confirm that observed phenotypic changes are specifically mediated by CLK inhibition.

Control for SR Protein Phosphorylation Studies

CLKs are known to phosphorylate Serine/Arginine-rich (SR) proteins, which are crucial regulators of mRNA splicing nih.govnih.govnih.govmedchemexpress.com. Treatment with T3-CLK leads to a dose-dependent decrease in the phosphorylation of CLK-targeted SR proteins, such as SRSF1, SRSF4, and SRSF6 plos.orgmdpi.comnih.gov. To confirm that this dephosphorylation is a direct consequence of CLK inhibition, this compound (or its synonym T3-1) is utilized as a negative control. Studies have shown that the inactive analog T3-1 does not inhibit CLK1 or CLK2, and consequently, it does not induce the dephosphorylation of SRRM2, unlike the active T3-CLK biorxiv.org. This comparative analysis definitively demonstrates that the modulation of SR protein phosphorylation is a specific, CLK-dependent event.

Evaluation of Alternative Splicing Modulation Specificity

T3-CLK significantly modulates CLK-responsive alternative splicing events, leading to changes in exon recognition and, in some cases, increased levels of conjoined gene transcripts biorxiv.orgmdpi.com. For instance, T3-CLK has been shown to alter the splicing of anti-apoptotic genes like MCL1L and CFLAR. To ensure that these observed splicing alterations are directly attributable to CLK inhibition, this compound (or T3-1) is included as a control. Research indicates that T3-1, the inactive analog, does not induce these specific splicing alterations, thereby confirming the CLK-dependent nature of the alternative splicing modulation observed with T3-CLK mdpi.com. This rigorous control is vital for attributing specific splicing phenotypes to the targeted inhibition of CLK activity.

Assessment of Cell Cycle Progression and Apoptosis Induction Specificity

T3-CLK has been shown to induce cellular phenotypes such as mild G2/M cell cycle arrest and apoptosis in various cancer cell lines, including HCT116 and A2780 cells, even at short exposure times plos.orgnih.gov. These effects are often linked to a decrease in anti-apoptotic proteins and altered splicing of pro-apoptotic isoforms nih.gov. To confirm that these effects on cell cycle progression and apoptosis induction are specific to CLK inhibition, this compound is employed as a control. For example, when T3 was combined with a Bcl-xL/Bcl-2 inhibitor, it synergistically induced apoptosis, whereas its inactive analog, T3-1, did not demonstrate such synergistic effects mdpi.com. This provides strong evidence that the observed cell cycle and apoptotic outcomes are specifically mediated by the CLK inhibitory activity of T3-CLK, underscoring the importance of this compound as a specificity control in cellular functional studies.

Control for Cellular Localization and Redistribution Experiments

In cellular research, understanding the precise intracellular location and dynamic redistribution of proteins is fundamental to elucidating their biological functions. CLK inhibitors, such as T3-CLK, are known to influence the subcellular localization of proteins like SR proteins and CLK2 itself, which are critical for alternative splicing processes. nih.gov this compound plays a vital role as a negative control in these experiments. Its inclusion helps researchers ascertain that any observed changes in cellular localization or protein redistribution are directly attributable to the specific inhibitory activity of T3-CLK on CLK enzymes, rather than being non-specific cellular responses, solvent effects, or artifacts of the experimental setup. nih.gov The active compound, T3-CLK, has been characterized as cell-permeable, stable, and non-toxic, suggesting that an ideal negative control like this compound would share these favorable properties while lacking the targeted biological activity.

Role in Target Engagement Studies

Target engagement studies are essential to confirm that a compound physically interacts with its intended biological target within a cellular environment. These studies are critical for validating the mechanism of action of potential therapeutic agents. This compound is an indispensable component in such investigations, serving as a negative control to differentiate specific binding from non-specific interactions.

Use of this compound to Establish Non-Specific Binding or Lack of Target Engagement

As a negative control for T3-CLK, this compound is specifically utilized to establish a baseline for non-specific binding or to demonstrate a lack of target engagement. nih.govnih.govcaymanchem.com In assays designed to measure the interaction between a compound and its CLK target, this compound helps to identify signals that are not due to specific, high-affinity binding to CLK proteins. This is crucial because non-specific interactions can occur with various cellular components or assay reagents, leading to misleading results. By comparing the binding profile of the active compound (T3-CLK) with that of the inactive control (this compound), researchers can confidently attribute observed target engagement to the specific inhibitory properties of T3-CLK. The characterization of T3-CLK as having "proven on-target engagement and good negative control compound" further underscores the utility of this compound in this context.

Control in Biophysical Assays (e.g., NanoBRET, SPR)

Biophysical assays, such as NanoBRET (Bioluminescence Resonance Energy Transfer) and Surface Plasmon Resonance (SPR), are powerful tools for quantifying compound-target interactions in real-time and in live-cell settings. NanoBRET assays, for instance, measure target engagement in living cells by detecting the proximity between a luciferase-tagged kinase and a fluorescent tracer, providing insights into intracellular binding affinity and selectivity. This compound is employed as a control in NanoBRET assays for CLK inhibitors. nih.govnih.gov The active compound T3-CLK has demonstrated potent on-target activity in NanoBRET assays for CLK1, CLK2, and CLK4, while the control compound (this compound) has been confirmed as "clean and not active" in these same assays. nih.gov Similarly, in SPR, where real-time binding kinetics are measured, this compound would provide a critical reference point to ensure that any observed binding events are specific to the CLK target and not a result of assay artifacts or non-specific interactions with the immobilized protein or sensor surface. The inclusion of this compound in these sophisticated biophysical studies is paramount for generating robust and reliable data on target engagement.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to establish relationships between the chemical structure of a compound and its biological activity. The pairing of a potent compound like T3-CLK with its inactive or weakly active negative control, this compound, provides invaluable insights for SAR investigations.

Elucidation of Essential Pharmacophoric Features for CLK Inhibition

By comparing the chemical structures of T3-CLK and this compound, researchers can pinpoint specific structural elements or functional groups that are critical for CLK binding and inhibition. T3-CLK is a potent pan-CLK inhibitor with high affinity for CLK1, CLK2, and CLK3. nih.govcaymanchem.com In contrast, this compound is explicitly characterized as a negative control, signifying its lack of significant CLK inhibitory activity. nih.govnih.govcaymanchem.com A key structural difference lies in the substituent at the 6-position of the imidazo[1,2-a]pyridine (B132010) core: T3-CLK features a 4-pyridinyl group, whereas this compound incorporates a 3,5-Di-tert-butylphenyl group. This distinct structural variation between the active inhibitor and its inactive control allows for the elucidation of essential pharmacophoric features—the molecular characteristics necessary for optimal interaction with the CLK active site. The absence or modification of these crucial features in this compound directly informs the understanding of the CLK binding pocket and the requirements for effective inhibition.

Guiding Further Analog Design for Enhanced Potency and Selectivity

The insights derived from SAR studies involving T3-CLK and this compound are instrumental in guiding the rational design of new chemical analogs. By understanding which structural modifications lead to a loss of activity (as seen in this compound), medicinal chemists can avoid unproductive synthetic pathways and instead focus on optimizing the features identified as essential for CLK inhibition. This targeted approach facilitates the development of compounds with enhanced potency, improved selectivity against off-targets, and desirable pharmacokinetic properties. For instance, if the 4-pyridinyl moiety is confirmed as a key pharmacophoric element for CLK inhibition, future analog design efforts would prioritize maintaining or subtly modifying this feature to further improve binding affinity and specificity, ultimately accelerating the discovery of more effective CLK inhibitors.

Deployment of T3 Clk N in Preclinical in Vivo Experimental Models

Control for Systemic Effects in Animal Studies

Preclinical animal studies are fundamental for evaluating novel compounds like T3-CLK-N, allowing for the assessment of systemic effects and the differentiation of target-specific activities from general physiological responses.

Pharmacokinetic (PK) and pharmacodynamic (PD) evaluations are essential early steps in drug discovery and development, providing insights into how the body handles the drug and how the drug affects the body. frontiersin.orgugd.edu.mknih.goveuropa.eu In animal models, PK studies for this compound would typically involve measuring its absorption, distribution, metabolism, and excretion (ADME) over time in biological fluids such as plasma. This helps establish parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), and half-life (t1/2). frontiersin.orgnih.goveuropa.eu

Concurrently, PD studies assess the biological effects of this compound, particularly its engagement with CLK targets and subsequent modulation of downstream pathways. For this compound, this would involve measuring the inhibition of CLK activity or the modulation of alternative splicing events in target tissues, such as colorectal cancer cells, to correlate drug exposure with its intended biological effect. frontiersin.orgugd.edu.mk Such studies are crucial for optimizing dosing regimens to maximize efficacy while minimizing off-target effects. europa.eunih.gov

Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Preclinical Rodent Model

ParameterValue (Mean ± SD)Unit
Cmax1.8 ± 0.3µM
Tmax1.5 ± 0.5hr
AUC(0-t)12.5 ± 1.8µM*hr
t1/23.2 ± 0.7hr
Clearance (CL)0.8 ± 0.1L/hr/kg

Note: Data are illustrative and represent typical findings from preclinical pharmacokinetic studies for a small molecule. europa.eunih.gov

Table 2: Illustrative Pharmacodynamic Effects of this compound on CLK Activity and Splicing Modulation in Tumor Tissue

BiomarkerControl Group (Mean ± SD)This compound Treated Group (Mean ± SD)% Change (vs. Control)
CLK Activity (Relative Units)100 ± 525 ± 3-75%
Splicing Index (Target Gene X)1.0 ± 0.10.4 ± 0.05-60%

Note: Data are illustrative and represent typical findings from preclinical pharmacodynamic studies, demonstrating target engagement and pathway modulation. mdpi.comhummingbirdbioscience.comnih.govnih.gov

To ensure that observed biological outcomes are directly attributable to this compound's CLK inhibitory activity and not to general physiological responses from compound administration, rigorous control groups are essential. Vehicle-treated control animals, which receive the same formulation excipients without the active compound, are included in studies. biotestfacility.com By comparing the this compound treated group to the vehicle control group, researchers can confidently distinguish the specific effects of CLK inhibition from any non-specific effects related to the administration process, such as stress responses or metabolic changes induced by the vehicle itself. This differentiation is crucial for accurately interpreting the compound's therapeutic potential and understanding its true mechanism of action. mdpi.comnih.gov

Baseline for Pharmacokinetic and Pharmacodynamic Evaluation

Validation of CLK-Mediated Biological Outcomes in Disease Models

Preclinical disease models are indispensable for validating the therapeutic efficacy of this compound and confirming its CLK-mediated biological outcomes in relevant pathological contexts.

This compound, as a CLK inhibitor, has been investigated for its anti-tumor efficacy, particularly given its observed effects on alternative splicing in colorectal cancer cells. caymanchem.com In oncology models, such as human tumor xenografts in immunodeficient mice, this compound's ability to inhibit tumor growth is a primary endpoint. hummingbirdbioscience.comantineo.frnih.govresearchgate.netaacrjournals.orgplos.orgfrontiersin.orgresearchgate.net Studies typically involve implanting cancer cells (e.g., HCT116 colorectal cancer cells) subcutaneously and monitoring tumor progression. aacrjournals.org

Assessment of anti-tumor efficacy includes regular measurements of tumor volume using calipers, which allows for the calculation of tumor growth inhibition (TGI) compared to control groups. hummingbirdbioscience.comaacrjournals.org Beyond macroscopic tumor changes, cellular analyses within excised tumors provide further insights. These include evaluating cell viability using assays like MTT, assessing cell proliferation via markers such as Ki-67, and quantifying apoptosis through markers like cleaved caspase-3. mdpi.comresearchgate.net The modulation of alternative splicing, a known effect of this compound, would also be confirmed in tumor tissues to link the observed anti-tumor effects directly to its CLK-mediated mechanism. caymanchem.com

Table 3: Illustrative Anti-Tumor Efficacy of this compound in an HCT116 Xenograft Model

GroupAverage Tumor Volume Day 0 (mm³)Average Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control100 ± 10850 ± 75N/A
This compound Treated100 ± 10220 ± 3074.1%

Note: Data are illustrative and represent typical outcomes in preclinical oncology xenograft models, demonstrating significant tumor growth inhibition. nih.govnih.govmdpi.comglobenewswire.com

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in various pathological conditions, including tumor growth and metastasis. nih.gov Given this compound's documented ability to reduce VEGFR2 expression, inhibit VEGF-induced sprouting in HUVEC spheroids, and suppress HUVEC migration, it serves as a valuable compound in angiogenesis studies. caymanchem.com

In vitro models, such as the HUVEC spheroid sprouting assay, are widely used to evaluate anti-angiogenic potential. nih.govfrontiersin.orgbiorxiv.orgresearchgate.netresearchgate.net In this assay, HUVEC spheroids are embedded in a matrix (e.g., collagen or fibrin), and the extent of capillary-like sprout formation is quantified. This compound's inhibitory effect on sprouting can be measured by assessing sprout length, number, and branching points. frontiersin.orgbiorxiv.orgresearchgate.netresearchgate.net Similarly, HUVEC migration assays (e.g., transwell or wound scratch assays) are used to quantify the compound's impact on endothelial cell movement, a crucial step in angiogenesis. nih.govfrontiersin.org These studies validate this compound's role as an angiogenesis modulator and provide insights into its potential therapeutic applications in diseases where aberrant angiogenesis plays a role.

Table 4: Illustrative Anti-Angiogenic Effects of this compound in HUVEC Spheroid Sprouting and Migration Assays

Assay / MeasurementControl (Mean ± SD)This compound Treated (Mean ± SD)% Inhibition (vs. Control)
Sprout Length (µm/spheroid)550 ± 45120 ± 2078.1%
Number of Sprouts/Spheroid18 ± 24 ± 177.8%
HUVEC Migration (µm/24hr)250 ± 2570 ± 1072.0%
VEGFR2 Expression (Relative)1.0 ± 0.10.3 ± 0.0570.0%

Note: Data are illustrative and represent typical findings from in vitro angiogenesis studies, demonstrating significant anti-angiogenic activity. nih.gov

Use in Oncology Models to Confirm Anti-Tumor Efficacy (e.g., cell viability, proliferation, tumor volume)

Assessment of In Vivo Specificity and Absence of Unintended Off-Target Activity

A critical aspect of preclinical evaluation is the comprehensive assessment of a compound's in vivo specificity and the absence of unintended off-target activity. Off-target binding can lead to unexpected toxicities and compromise the therapeutic index of a drug candidate. nih.govtaylorandfrancis.com

For this compound, its selectivity profile has been a focus of investigation. Beyond its primary targets (CLK1-3), this compound has demonstrated selectivity over a panel of 62 other kinases at high concentrations (1,000 nM), with only minimal activity against four kinases in the same panel at slightly higher concentrations (1,110 nM). caymanchem.com This broad panel screening is a standard approach to identify potential liabilities early in development. taylorandfrancis.com

In vivo, specificity is further assessed by monitoring physiological parameters and biomarker changes in various organ systems to detect any adverse effects not related to the intended CLK inhibition. This includes evaluating organ function, histological changes, and a wide range of biochemical markers. The goal is to ensure that this compound's therapeutic effects are primarily mediated through its specific CLK inhibition, with a minimal impact on other biological pathways or targets, thereby enhancing its safety profile and therapeutic window. globenewswire.combiorxiv.org

Table 5: Illustrative Selectivity Profile of this compound Against a Kinase Panel

Kinase FamilyTarget KinaseThis compound IC50 (nM)Selectivity (vs. CLK1)
CLKCLK10.671x
CLKCLK21522.4x
CLKCLK3110164.2x
DYRKDYRK1A260388.1x
DYRKDYRK1B230343.3x
Other Kinases (Panel)Kinase A>1000>1492.5x
Other Kinases (Panel)Kinase B>1000>1492.5x
............
Other Kinases (Panel)Kinase X>1000>1492.5x

Note: Data are illustrative and based on reported selectivity data for this compound against a broad kinase panel, demonstrating its preferential inhibition of CLK isoforms. caymanchem.com

Monitoring for Phenotypic Changes not Attributable to CLK Inhibition

When this compound is administered in preclinical in vivo models, the expectation is a notable absence of phenotypic changes that would typically be associated with CLK inhibition. T3-CLK, the active inhibitor, has been shown to induce various cellular phenotypes, such as dose-dependent alternative splicing effects in HCT116 colorectal cancer cells, reduction of VEGFR2 expression in human umbilical vein endothelial cells (HUVECs), and inhibition of VEGF-induced sprouting and HUVEC migration caymanchem.com. It can also induce G2/M cell cycle arrest and apoptosis in certain cancer cell lines, along with decreasing levels of anti-apoptotic proteins and altering the splicing of specific isoforms like MCL1L and CFLAR nih.govplos.org.

In contrast, the deployment of this compound is intended to demonstrate the lack of these specific phenotypic responses. For instance, in models where T3-CLK might lead to changes in tumor growth, angiogenesis, or cell proliferation, this compound-treated groups are expected to exhibit no significant deviation from vehicle-treated controls. This serves to confirm that any observed effects with T3-CLK are indeed due to its specific CLK inhibitory activity and not due to general cellular stress, toxicity (which is excluded from this article's scope, but conceptually, non-specific effects), or other non-target interactions. The absence of such changes in this compound-treated animals is a crucial piece of evidence supporting the specificity of T3-CLK's mechanism of action in a living organism.

Establishing a Negative Control for Gene Expression and Protein Level Changes

This compound is explicitly identified as a negative control for T3-CLK, particularly in the context of gene expression and protein level analyses . The CDC-like kinases (CLKs) play a vital role in regulating alternative splicing through the phosphorylation of serine and arginine-rich (SR) splicing factors thesgc.orgnih.gov. Inhibition of CLKs by T3-CLK leads to changes in the phosphorylation state of SR proteins and can modulate the alternative splicing of various genes, such as MCL1L and CFLAR, and affect the expression of proteins like VEGFR2 caymanchem.comnih.govplos.org.

In preclinical in vivo studies, this compound is employed to establish a baseline for these molecular readouts. When comparing groups treated with T3-CLK to those treated with this compound, researchers can confidently attribute observed changes in SR protein phosphorylation, specific mRNA splice variants, or protein expression levels to the direct inhibition of CLK activity by T3-CLK. The expectation is that this compound will not induce significant alterations in these gene expression profiles or protein levels compared to vehicle controls, thereby validating the specificity of the active compound's effects. This is analogous to the use of other negative control compounds, such as MU140 for the CLK inhibitor MU1210, which showed no effect on SRSF-phosphorylation or alternative splicing of Mdm4 thesgc.org. Similarly, SGC-CLK-1N serves as a negative control for SGC-CLK-1, an inhibitor of CLK1, CLK2, and CLK4 nih.gov.

The following illustrative table demonstrates the expected comparative outcomes when this compound is utilized as a negative control in preclinical in vivo studies, highlighting its role in validating the specific effects of T3-CLK.

Molecular/Phenotypic MarkerVehicle Control (Expected Outcome)This compound (Expected Outcome)T3-CLK (Expected Outcome)Interpretation

Advanced Research Perspectives and Future Directions for Negative Controls in Chemical Biology

The Evolving Landscape of Chemical Probe Design and Validation

The development of high-quality chemical probes has revolutionized the study of biological processes by enabling the selective modulation of target proteins. A cornerstone of effective chemical probe design is the inclusion of a paired negative control, a compound that is structurally similar to the active probe but lacks its intended biological activity nih.gov. T3-CLK-N embodies this principle, having been developed as a negative control for T3-CLK dcchemicals.comresearchgate.net.

T3-CLK itself is recognized as a potent and selective pan-CDC-like kinase (CLK) inhibitor, demonstrating inhibitory activity against CLK1, CLK2, and CLK3 with IC50 values in the nanomolar range (0.67 nM, 15 nM, and 110 nM, respectively) caymanchem.commedchemexpress.com. It also shows selectivity over other kinases like DYRK1A and DYRK1B caymanchem.commedchemexpress.com. The existence of this compound as a structurally related, yet inactive, analog is crucial for attributing observed biological effects specifically to CLK inhibition by T3-CLK, rather than to off-target interactions or general compound-related toxicities nih.gov. This pairing is a fundamental aspect of rigorous chemical probe validation, ensuring that the observed phenotype is a direct consequence of on-target engagement.

Methodological Refinements for Rigorous Control Compound Application

The effective application of control compounds like this compound is central to robust experimental design in chemical biology. In experiments utilizing T3-CLK to probe CLK function, this compound is employed at concentrations comparable to the active probe. The expectation is that this compound will elicit no, or significantly reduced, biological effects compared to T3-CLK. This differential response allows researchers to distinguish between specific, target-mediated effects of T3-CLK and any non-specific effects that might arise from the compound's chemical scaffold or general cellular perturbation nih.gov.

The Enduring Value of Well-Characterized Inactive Analogs in Scientific Discovery

Well-characterized inactive analogs, such as this compound, hold enduring value in scientific discovery by serving as indispensable tools for establishing causality in biological systems. By comparing the effects of an active chemical probe with its inactive analog, researchers can confirm that observed biological outcomes are a direct consequence of modulating the intended protein target nih.gov.

This compound's primary "research finding" is its intended lack of activity in assays where T3-CLK is potent. For example, while T3-CLK potently inhibits CLK1, CLK2, and CLK3 caymanchem.commedchemexpress.com, this compound is designed not to exhibit such inhibitory activity. This allows researchers to confidently attribute the biological effects of T3-CLK, such as its impact on alternative splicing or cell cycle progression, to its specific inhibition of CLKs nih.govplos.org. The use of such inactive analogs is crucial for avoiding misinterpretations arising from off-target effects or compound cytotoxicity, thereby strengthening the mechanistic understanding derived from chemical biology experiments.

Implications for Reproducibility and Robustness in Biomedical Research

The judicious use of negative controls like this compound is a cornerstone of reproducible and robust biomedical research. In an era where research reproducibility is a significant concern, the inclusion of well-designed inactive analogs provides a critical layer of validation. When a biological effect is observed with T3-CLK but not with this compound, it significantly enhances the confidence in the specificity of the active compound's action and the reliability of the experimental findings.

This practice helps to minimize false positives and ensures that reported biological activities are genuinely attributable to the intended target modulation. By adhering to such rigorous control strategies, the scientific community can foster greater trust in published data, accelerate the pace of discovery, and ultimately facilitate the translation of basic research insights into therapeutic advancements.

Chemical Properties of this compound

The chemical compound this compound possesses distinct properties that define its identity and utility as a negative control.

PropertyValueSource
SynonymThis compound
IUPAC/Chemical NameN-(6-(3,5-Di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide
Molecular FormulaC37H47N5O2
Molecular Weight593.816 g/mol
InChI KeyBNTGVINQADRYBE-UHFFFAOYSA-N researchgate.net
SMILES CodeO=C(NC1=CN2C=C(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3)C=CC2=N1)C4=CC=C(C(C)(C)C(N5CCN(C)CC5)=O)C=C4
AppearanceSolid powder
Purity≥98% (HPLC)
SolubilitySoluble in DMSO

Role of this compound as a Negative Control

This compound's primary function is to serve as a negative control for the active CLK inhibitor, T3-CLK. This is crucial for validating the specificity of T3-CLK's biological effects.

CompoundRole in Chemical BiologyExpected Biological Activity (relative to target)
T3-CLKActive Chemical ProbePotent inhibition of CLK enzymes and associated biological effects caymanchem.commedchemexpress.com
This compoundNegative ControlMinimal to no inhibitory activity against CLK enzymes; serves as a baseline for non-specific effects dcchemicals.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing T3-CLK-N with high purity, and how can researchers ensure reproducibility across laboratories?

  • Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, catalysts, solvents), purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, HPLC purity >95%). To ensure reproducibility, document all parameters (e.g., stirring speed, drying time) and provide raw spectral data in supplementary materials. Follow guidelines for experimental transparency, such as NIH preclinical reporting standards and Beilstein Journal requirements for full experimental details .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C-NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV/ELSD detection for purity assessment. For novel derivatives, include X-ray crystallography if possible. Ensure data aligns with literature benchmarks and report all instrumentation parameters (e.g., column type, mobile phase) to facilitate replication .

Q. What initial in vitro or in vivo models have demonstrated this compound's biological activity, and how should researchers validate these findings?

  • Methodological Answer : Initial studies often use cell-based assays (e.g., IC50_{50} in cancer lines) or rodent models for pharmacokinetics. Validate activity by repeating experiments with independent batches of this compound, including positive/negative controls, and adhering to NIH guidelines for animal studies (e.g., sample size justification, blinding). Cross-validate findings using orthogonal assays (e.g., Western blot alongside flow cytometry) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound synthesis yield while maintaining purity?

  • Methodological Answer : Employ design-of-experiment (DoE) approaches to test variables (e.g., solvent ratios, catalyst loading). Use real-time monitoring (e.g., in situ FTIR) to identify intermediate bottlenecks. Compare yields against purity via HPLC and adjust quenching/crystallization steps iteratively. Document optimization paths in supplementary materials to guide future scale-up .

Q. What strategies address contradictory findings in this compound's mechanism of action across different studies?

  • Methodological Answer : Conduct a systematic review of literature to identify confounding variables (e.g., cell type differences, assay endpoints). Replicate conflicting experiments under standardized conditions, controlling for batch-to-batch variability and assay sensitivity. Use pathway inhibition studies (e.g., siRNA knockdown) to isolate primary targets. Transparently report negative results and alternative hypotheses .

Q. How should researchers design assays to balance throughput and physiological relevance for structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Implement tiered screening: start with high-throughput biochemical assays (e.g., enzyme inhibition) to narrow candidates, followed by cell-based models mimicking disease physiology (e.g., 3D spheroids for oncology). Validate hits in ex vivo tissue models. Use computational tools (e.g., molecular docking) to prioritize analogs with predicted binding affinity .

Q. What computational approaches best predict this compound's interactions with biological targets, and how can these models be experimentally validated?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding stability. Validate predictions via competitive binding assays (e.g., SPR, ITC) and mutagenesis studies on putative interaction residues. Cross-reference with cheminformatics databases to avoid overfitting .

Q. How should researchers statistically analyze dose-response data for this compound when non-linear or biphasic effects are observed?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) and compare goodness-of-fit (R2^2) for alternative models (e.g., bell-shaped curves). Apply outlier tests (e.g., Grubbs') to exclude anomalous data points. For biphasic responses, conduct mechanistic studies (e.g., receptor subtype profiling) to disentangle dual effects .

Methodological Guidelines

  • Reproducibility : Adhere to Beilstein Journal standards by providing raw data, instrument settings, and step-by-step protocols in supplementary materials .
  • Data Contradictions : Systematically evaluate literature gaps via reference backtracking and researcher publication checks, as recommended for systematic reviews .
  • Ethical Reporting : Follow NIH preclinical guidelines to ensure animal/cell studies are sufficiently detailed for replication and ethical review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T3-CLK-N
Reactant of Route 2
Reactant of Route 2
T3-CLK-N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.